Norbormide

Overview

Description

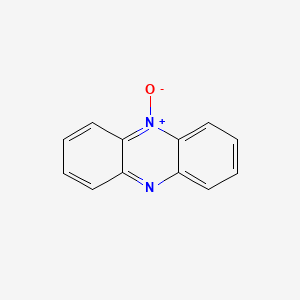

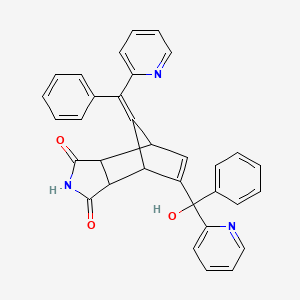

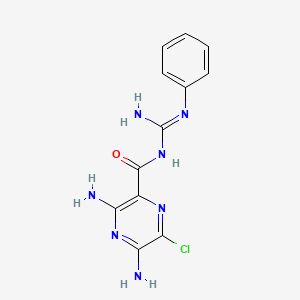

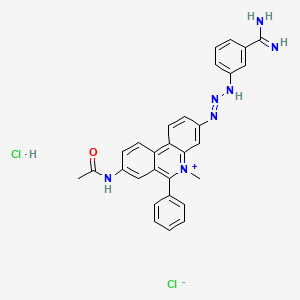

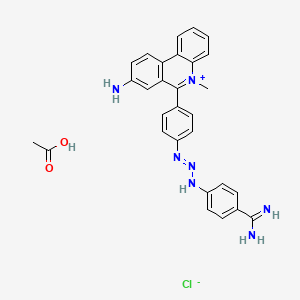

Norbormide is an organic compound with the systematic name 5-(α-hydroxy-α-2-pyridylbenzyl)-7-(α-2-pyridylbenzylidene)-5-norbornene-2,3-dicarboximide. It is primarily known for its use as a rodenticide, specifically targeting rats. The compound is unique due to its selective toxicity to rats, while exhibiting relatively low toxicity to other species .

Mechanism of Action

Target of Action

Norbormide (NRB) is a toxic compound that acts as a vasoconstrictor and calcium channel blocker . It is selectively toxic to rats due to a species-specific action of opening the permeability transition pores in rat mitochondria . This unique contractile effect is exclusive to rat arteries and is induced solely by the endo isomers of NRB .

Mode of Action

This compound’s mode of action involves several mechanisms. It acts as a vasoconstrictor, causing the narrowing of blood vessels, and as a calcium channel blocker, inhibiting the movement of calcium ions through calcium channels . It also has a species-specific action of opening the permeability transition pores in rat mitochondria . This action is thought to contribute to its lethal effect .

Biochemical Pathways

This compound’s action involves the stimulation of the phospholipase C protein kinase C (PLC PKC) pathway and PKC-dependent activation of store-operated calcium channels . It also selectively opens the rat mitochondrial permeability transition pore, which may contribute to its lethal effect .

Pharmacokinetics

Metabolic variability across species has long been recognized as a contributing factor to the different pharmacological and toxicological effects of various drugs .

Result of Action

The lethal action of this compound in rats entails irreversible vasoconstriction of peripheral arteries, likely inducing cardiac damage . The precise chain of events leading to fatality and the target organs involved remain elusive . Death possibly results from circulatory disorders and heart failure .

Action Environment

As a dry solid, this compound is stable at room temperature, remaining unchanged for many years, and it is hydrolyzed in an alkaline medium . Understanding NRB’s mechanism of action is crucial for developing species-selective toxicants as alternatives to the broad-spectrum ones currently in use .

Biochemical Analysis

Biochemical Properties

Norbormide interacts with various enzymes, proteins, and other biomolecules. It has been used as a scaffold for the development of fluorescent probes, such as NRB MC009 and NRB ZLW0047, which have been used for live cell imaging . These probes are able to label intracellular structures such as mitochondria, endoplasmic reticulum (ER), Golgi apparatus, and lipid droplets .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to influence cell function by affecting intracellular structures . It has been used to label mitochondria in different Drosophila larval tissues, allowing for the characterization of mitochondrial morphological alterations .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to intracellular structures, leading to changes in their function . For instance, it has been used to label mitochondria and ER, influencing their morphology and function .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Both NRB MC009 and NRB ZLW0047 probes derived from this compound have been observed to rapidly internalize in most tissues, except the central nervous system . This allows for the real-time visualization of tissue and cellular structures .

Subcellular Localization

This compound has a specific subcellular localization. It is known to localize to intracellular structures such as mitochondria and ER

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbormide is synthesized through a series of chemical reactions involving norbornene and imide rings. The synthetic route typically involves the formation of a norbornene ring, which is then merged with an imide ring opposite to the double bond. One of the carbon atoms of this double bond is connected to another carbon atom, which is bound to a hydroxyl, a pyridyl, and a phenyl group .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using the aforementioned synthetic routes. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Norbormide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, pyridyl, and phenyl groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Norbormide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying selective toxicity and chemical reactivity.

Biology: Employed in research on mitochondrial permeability transition pores and calcium channel blocking.

Medicine: Investigated for its potential use in developing species-selective toxicants and probes for intracellular organelle labeling.

Industry: Utilized in the development of eco-friendly rodenticides and other pest control solutions.

Comparison with Similar Compounds

Norbormide is unique due to its selective toxicity to rats. Similar compounds include:

Warfarin: An anticoagulant rodenticide that affects a broader range of rodents.

Brodifacoum: Another anticoagulant with a wider spectrum of activity.

Diphacinone: A first-generation anticoagulant rodenticide with similar applications.

This compound’s specificity for rats and its unique mechanism of action make it a valuable compound for targeted pest control and scientific research.

Properties

Key on ui mechanism of action |

Species differences in response of the peripheral blood vessels to norbormide seemed to account for most of the observed species differences in its toxicity. The compound caused an extreme, irreversible vasoconstriction in laboratory rats, and this was considered the cause of death. ... An oral or ip dosage of 1,020 mg/kg caused a doubling of blood glucose levels and a decr of liver and muscle glycogen when coma began 0.5-2 hr after treatment. The same dosage had no effect on the glucose levels of two strains of mice, nor did it produce illness. Insulin counteracted the hyperglycemic effect of norbormide in rats but did not protect against toxic manifestations and death, suggesting that the hyperglycemia is secondary ... . |

|---|---|

CAS No. |

991-42-4 |

Molecular Formula |

C33H25N3O3 |

Molecular Weight |

511.6 g/mol |

IUPAC Name |

(1R,7S)-8-(hydroxy-phenyl-pyridin-2-ylmethyl)-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C33H25N3O3/c37-31-28-22-19-23(33(39,21-13-5-2-6-14-21)25-16-8-10-18-35-25)29(30(28)32(38)36-31)27(22)26(20-11-3-1-4-12-20)24-15-7-9-17-34-24/h1-19,22,28-30,39H,(H,36,37,38)/t22-,28?,29+,30?,33?/m0/s1 |

InChI Key |

DNTHHIVFNQZZRD-YBQNZOIUSA-N |

SMILES |

C1=CC=C(C=C1)C(=C2C3C=C(C2C4C3C(=O)NC4=O)C(C5=CC=CC=C5)(C6=CC=CC=N6)O)C7=CC=CC=N7 |

Isomeric SMILES |

C1=CC=C(C=C1)C(=C2[C@@H]3C=C([C@H]2C4C3C(=O)NC4=O)C(C5=CC=CC=C5)(C6=CC=CC=N6)O)C7=CC=CC=N7 |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3C=C(C2C4C3C(=O)NC4=O)C(C5=CC=CC=C5)(C6=CC=CC=N6)O)C7=CC=CC=N7 |

Appearance |

Solid powder |

Color/Form |

CRYSTALS FROM METHYLENE CHLORIDE + ETHER COLORLESS TO OFF-WHITE CRYSTALLINE POWDER White solid White crystals |

melting_point |

374 to 388 °F (EPA, 1998) 190-198 °C |

Key on ui other cas no. |

991-42-4 |

physical_description |

Norbormide is a colorless to off-white crystalline powder. Used as a selective rat poison. (EPA, 1998) Colorless, off-white, or white solid; [HSDB] |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

63907-08-4 (mono-hydrochloride) |

shelf_life |

IT IS...STABLE @ ROOM TEMP WHEN DRY, AND TO BOILING WATER; HYDROLYZED BY ALKALI. |

solubility |

PRACTICALLY INSOL IN WATER UNLESS PH IS BELOW 4 SOLUBILITY @ ROOM TEMP: 60 MG/L WATER: @ 30 °C: 14 MG/L ETHANOL, GREATER THAN 150 MG/L CHLOROFORM, 1 MG/L DIETHYL ETHER, 29 MG/L 0.1 MOLAR HYDROCHLORIC ACID Soluble in dilute acids. In ethanol, 14 mg/l; >150 mg/l in chloroform; 1 mg/l in diethyl ether; 29 mg/l in 0.1 M hydrochloric acid (all at 30 °C). In water 60 mg/l at 20 °C. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(alpha-hydroxy-alpha-2-pyridylbenzyl)-7- (alpha-2-pyridylbenzylidene)-5-norbornene-2,3- dicarboximide C 6999 EHT 51762 McN 1025 norbormide norbormide monohydrochloride norbormide, (3aalpha,4alpha,5(R*),7alpha,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4alpha,5(R*),7alpha,7aalpha,8Z)-(+-)-isomer norbormide, (3aalpha,4alpha,5(S*),7alpha,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4alpha,5(S*),7alpha,7aalpha,8Z)-(+-)-isomer norbormide, (3aalpha,4beta,5(R*),7beta,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4beta,5(S*),7beta,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4beta,5(S*),7beta,7aalpha,8Z)-(+-)-isomer norbormide, (8Z)-isomer Raticate Shoxin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT](/img/structure/B1679784.png)